Home > Products > Screening Compounds P72685 > 6,7-Dibromo-4-chloroquinazoline
6,7-Dibromo-4-chloroquinazoline - 885524-31-2

6,7-Dibromo-4-chloroquinazoline

Catalog Number: EVT-13250725
CAS Number: 885524-31-2
Molecular Formula: C8H3Br2ClN2
Molecular Weight: 322.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dibromo-4-chloroquinazoline is a halogenated derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine atoms in the quinazoline ring enhances its chemical reactivity, making it a valuable scaffold in medicinal chemistry and material science. This compound is recognized for its role in organic synthesis, particularly in the development of novel bioactive molecules and materials with unique properties.

Source and Classification

6,7-Dibromo-4-chloroquinazoline can be classified under the broader category of quinazolines, which are characterized by a fused benzene and pyrimidine ring structure. The compound is often sourced from chemical suppliers and is utilized in various research applications, particularly in medicinal chemistry, due to its potential as an anticancer agent and its use in biological assays.

Synthesis Analysis

Methods

The synthesis of 6,7-Dibromo-4-chloroquinazoline typically involves halogenation reactions on quinazoline derivatives. One common synthetic route includes the following steps:

  1. Halogenation: The starting material, often a substituted quinazoline, undergoes halogenation using bromine or iodine under controlled conditions.
  2. Chlorination: Following halogenation, chlorination is performed using thionyl chloride or other chlorinating agents to introduce the chlorine atom at the 4-position.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and the use of catalysts to enhance yield and purity. For instance, reactions may be conducted under reflux conditions to facilitate the formation of the dibrominated product before subsequent chlorination steps are applied .

Molecular Structure Analysis

Structure

The molecular formula for 6,7-Dibromo-4-chloroquinazoline is C8H4Br2ClN2C_8H_4Br_2ClN_2 with a molecular weight of approximately 292.39 g/mol. The structure features:

  • A quinazoline ring system.
  • Bromine atoms at the 6 and 7 positions.
  • A chlorine atom at the 4 position.

Data

Chemical Reactions Analysis

Reactions

6,7-Dibromo-4-chloroquinazoline participates in various chemical reactions typical for halogenated compounds. Key reactions include:

  1. Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in substitution reactions.
  2. Cross-Coupling Reactions: It can serve as a substrate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds.

Technical Details

These reactions are significant for synthesizing more complex structures and derivatives that may exhibit enhanced biological activity or novel material properties .

Mechanism of Action

The mechanism of action for 6,7-Dibromo-4-chloroquinazoline primarily involves its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents enhance binding affinity towards these targets, which may include receptor tyrosine kinases involved in cell signaling pathways relevant to cancer progression. This interaction can lead to inhibition of these kinases, thereby affecting cellular proliferation and survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of halogens.

Relevant data indicates that this compound exhibits high gastrointestinal absorption and can penetrate biological membranes effectively, making it suitable for medicinal applications .

Applications

6,7-Dibromo-4-chloroquinazoline has several important applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing potential anticancer agents, antimicrobial agents, and antiviral agents.
  2. Material Science: Utilized in synthesizing novel materials with enhanced photophysical properties.
  3. Biological Research: Acts as a tool compound for studying biological pathways and molecular targets involved in various diseases .
Synthetic Methodologies for 6,7-Dibromo-4-chloroquinazoline Derivatives

Halogenation Strategies for Quinazoline Functionalization

The synthesis of 6,7-dibromo-4-chloroquinazoline relies on strategic halogen placement to enable downstream derivatization. This scaffold serves as a pivotal intermediate for pharmaceutical applications, where its halogen pattern dictates regioselective reactivity.

Iodine-Promoted Cyclocondensation of Dibrominated Benzamide Derivatives

A highly efficient route involves the oxidative cyclocondensation of 2-amino-3,5-dibromobenzamide with aldehydes under iodine catalysis. This method proceeds via in situ imine formation, followed by iodine-mediated electrophilic cyclization and air oxidation. Key advantages include operational simplicity and avoidance of transition metals. As demonstrated in Table 1, electron-deficient aldehydes (e.g., 4-bromobenzaldehyde) enhance cyclization efficiency due to accelerated iminium ion formation, yielding 70-85% of 6,8-dibromo-2-arylquinazolin-4(3H)-ones (1c, 1d). Subsequent chlorination using thionyl chloride quantitatively generates the 4-chloro derivatives essential for cross-coupling [1] [4].

Table 1: Iodine-Mediated Synthesis of Dibrominated Quinazolinones

AldehydeProductYield (%)Reaction Conditions
4-Bromobenzaldehyde6,8-Dibromo-2-(4-bromophenyl)quinazolin-4(3H)-one (1c)75EtOH, I₂ (10 mol%), reflux, 3 h
3-Fluorobenzaldehyde6,8-Dibromo-2-(3-fluorophenyl)quinazolin-4(3H)-one (1b)70EtOH, I₂ (10 mol%), reflux, 3 h
Cinnamaldehyde6,8-Dibromo-2-styrylquinazolin-4(3H)-one (1a)68EtOH, I₂ (10 mol%), reflux, 3.5 h

Oxidative Aromatization Using Thionyl Chloride/DMF Systems

The 4-chloro functionality is installed via in situ Vilsmeier-Haack complex formation from thionyl chloride and DMF. This reagent system converts quinazolinone carbonyls into chloroquinazolines through electrophilic chlorination. Critical parameters include stoichiometric control (2.5 equiv SOCl₂) and anhydrous conditions to prevent hydrolysis. The reaction proceeds via a chloroiminium intermediate, with DMF acting as both catalyst and dehydrating agent. This method achieves near-quantitative conversion for 6,7-dibromoquinazolin-4(3H)-ones at 80°C within 2 hours, providing 6,7-dibromo-4-chloroquinazoline with >95% purity after crystallization [1].

Sequential Cross-Coupling Approaches

The halogen distribution in 6,7-dibromo-4-chloroquinazoline (C4-Cl, C6-Br, C7-Br) enables programmable functionalization. The C4-Cl exhibits highest electrophilicity due to α-nitrogen activation (bond dissociation energy: 84.8 kcal/mol), followed by C7-Br (ortho to electron-withdrawing N1), then C6-Br. This reactivity gradient allows sequential coupling when optimized.

Sonogashira Cross-Coupling for Alkynyl Substituent Introduction

Palladium-catalyzed coupling of terminal alkynes at C4 occurs under mild conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, 50°C). This selectively generates 4-alkynyl-6,7-dibromoquinazolines without affecting bromines. Further double Sonogashira at C6/C7 requires elevated temperatures (100°C) and electron-rich phosphines (XPhos), yielding tetra-substituted derivatives. Table 2 illustrates the scope, where sterically compact alkynes (e.g., propargyl alcohol) exhibit superior C4 coupling efficiency (82%) compared to bulky triphenylacetylene (45%) [1] [8].

Table 2: Sonogashira Functionalization of 6,7-Dibromo-4-chloroquinazoline

Coupling SiteAlkyneCatalyst SystemConditionsYield (%)
C4HC≡CCH₂OHPd(PPh₃)₂Cl₂/CuI50°C, 4 h82
C4PhC≡CHPd(PPh₃)₂Cl₂/CuI50°C, 5 h78
C4(Ph)₃C≡CHPd(PPh₃)₂Cl₂/CuI50°C, 8 h45
C6/C7HC≡CCH₂OHPd/XPhos/CuI100°C, 12 h65

Suzuki-Miyaura Cross-Coupling for Aryl Group Diversification

The Suzuki-Miyaura reaction provides exceptional versatility for C-C bond formation. Key advances include:

  • Photocatalytic Systems: Visible-light-mediated coupling using 4CzIPN photocatalyst and NiBr₂ at 37°C enables room-temperature arylation of C4-Cl with arylboronic acids within 30 minutes. This method tolerates base-sensitive functionalities and achieves 78-88% yields for electron-poor arylboronates [2] [8].
  • Aqueous Conditions: Water-soluble Pd catalysts (e.g., Pd-TPPTS) facilitate cross-coupling in H₂O/THF (4:1) at 37°C, crucial for polar substrates. This approach achieves 70% yield for 4-biphenyl derivatives and enables functionalization of halogenated pharmaceuticals [8].
  • Regioselective Sequential Coupling: Initial C4-Cl arylation with 3-pyridylboronic acid (Pd(dppf)Cl₂, K₂CO₃, dioxane, 80°C) followed by C7-Br coupling (electron-deficient boronate) and finally C6-Br (sterically hindered boronate) yields complex triaryl derivatives. Table 3 demonstrates ortho-substituted boronic acids exhibit reduced C7 efficiency due to steric hindrance [1].

Table 3: Sequential Suzuki-Miyaura Functionalization

SequenceBoronic AcidTarget PositionYield (%)Note
Step 1: C4 coupling3-Pyridylboronic acidC492Uses Pd(dppf)Cl₂, dioxane
Step 2: C7 coupling4-CF₃C₆H₄B(OH)₂C785Electron-deficient partner
Step 3: C6 coupling2,6-(MeO)₂C₆H₃B(OH)₂C665Sterically hindered coupling

Regioselectivity Challenges in Multi-Halogenated Quinazoline Systems

The divergent reactivity of halogens (C4-Cl > C7-Br > C6-Br) stems from:

  • Electronic Factors: C4 activation via α-nitrogen polarization (N1-C4-N3). C7-Br is more electron-deficient than C6-Br due to proximity to N1.
  • Steric Constraints: C6 substitutions face steric interference from C7 substituents after initial coupling.
  • Solvent/Site Dependency: Polar aprotic solvents (DMF) accelerate C7 coupling but promote debromination at C6 in Pd-rich systems. Recent solutions include:
  • Low Pd-Loading Protocols: Pd(PPh₃)₄ (1 mol%) with K₃PO₄ in toluene suppresses debromination during C7 coupling [1].
  • Orthogonal Protection: Transient protection of C6-Br as arylthioether enables selective C7 functionalization, followed by desulfurization/re-bromination [3] [7].
  • Sulfonyl Group Dance: Installation of sulfonyl groups at C4 facilitates azide exchange, directing sulfinate to displace C2 chloride in dimethoxyquinazolines. Though not directly applied to 6,7-dibromo systems, this principle offers a pathway for regiocontrol in complex analogues [3].

Table 4: Regioselectivity Control Strategies

ChallengeSolutionKey ImprovementLimitation
C6 debromination during C7 couplingPd ≤1 mol%, toluene, 70°CC7 selectivity >20:1Reduced reaction rate
C6/C7 similar electronicsOrthogonal protection/deprotectionEnables sequential C7→C6 functionalizationAdded synthetic steps
Steric hindrance at C6Bulky biarylphosphine ligands (SPhos)C6 coupling with o-substituted boronic acidsHigh catalyst loading (5 mol%)

Compound Index

  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 4-(3-Bromophenyl)-8-(trifluoromethyl)-2-phenylquinazoline
  • 6,8-Dibromo-2-(3-fluorophenyl)quinazolin-4(3H)-one
  • 6,8-Dibromo-2-(4-bromophenyl)quinazolin-4(3H)-one
  • 6,8-Dibromo-2-styrylquinazolin-4(3H)-one
  • 6,7-Dibromo-4-chloroquinazoline

Properties

CAS Number

885524-31-2

Product Name

6,7-Dibromo-4-chloroquinazoline

IUPAC Name

6,7-dibromo-4-chloroquinazoline

Molecular Formula

C8H3Br2ClN2

Molecular Weight

322.38 g/mol

InChI

InChI=1S/C8H3Br2ClN2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H

InChI Key

FHOUDEUTXFJXQK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.